molecular formula C18H18O2 B10860029 Xenyhexenic Acid CAS No. 94886-45-0

Xenyhexenic Acid

Cat. No.: B10860029
CAS No.: 94886-45-0
M. Wt: 266.3 g/mol
InChI Key: ZVRCODPBROUJIT-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of biphenyl with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Xenyhexenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Xenyhexenic acid is unique due to its specific inhibitory effects on lipid metabolism, which are not as pronounced in similar compounds. Its ability to modulate cholesterol and lipid levels makes it particularly valuable in research focused on cardiovascular health .

Properties

CAS No.

94886-45-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-2-(4-phenylphenyl)hex-4-enoic acid

InChI

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+

InChI Key

ZVRCODPBROUJIT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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